molecular formula C33H26N2O2S B5043630 5-Acetyl-2-[(2-{[1,1'-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[(2-{[1,1'-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5043630
M. Wt: 514.6 g/mol
InChI Key: IOKBGLSSTSVSTA-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(2-{[1,1’-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2-{[1,1’-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(2-{[1,1’-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-Acetyl-2-[(2-{[1,1’-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(2-{[1,1’-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-[(2-{[1,1’-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-acetyl-6-methyl-4-naphthalen-1-yl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O2S/c1-21-31(22(2)36)32(28-14-8-12-25-11-6-7-13-27(25)28)29(19-34)33(35-21)38-20-30(37)26-17-15-24(16-18-26)23-9-4-3-5-10-23/h3-18,32,35H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKBGLSSTSVSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C#N)C4=CC=CC5=CC=CC=C54)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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